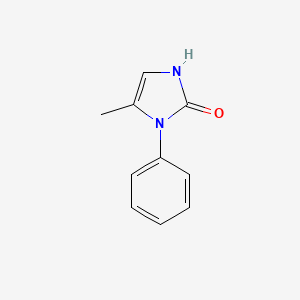

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one

Description

Properties

IUPAC Name |

4-methyl-3-phenyl-1H-imidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-7-11-10(13)12(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCJPZTGMDULQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)N1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13870-70-7 | |

| Record name | 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The reaction conditions often include heating the mixture to promote cyclization and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and optimized reaction conditions can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity. For example, the synthesis often employs cyclization reactions involving phenyl derivatives and imidazolone precursors. The resulting compound can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and its derivatives against various cancer cell lines. For instance, compounds derived from this imidazole framework have shown promising results in inhibiting the proliferation of liver carcinoma cells (HEPG2) with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly influence anticancer efficacy.

Antihypertensive Properties

Research has also focused on the antihypertensive effects of imidazole derivatives, including this compound. In animal models, these compounds demonstrated vasorelaxant effects, suggesting their potential as antihypertensive agents. The evaluation included measuring ex vivo vasorelaxant activity using tail-cuff methods to assess blood pressure modulation .

Neuroprotective Effects

The neuroprotective properties of imidazole derivatives have been investigated in the context of neurodegenerative diseases. Compounds similar to this compound have been shown to inhibit monoamine oxidase (MAO-B), an enzyme associated with neurodegeneration. This inhibition could lead to increased levels of neurotransmitters like dopamine, providing a potential therapeutic avenue for conditions such as Parkinson's disease .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound in various therapeutic contexts:

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Substituted Phenyl Groups

1-(4-Chlorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one

- Structure : Chlorine substitution at the para position of the phenyl ring.

- Key Differences: The electron-withdrawing Cl group enhances polarity and may influence receptor binding via halogen bonding. Molecular weight: 208.64 g/mol (vs. 174.20 g/mol for the parent compound).

5-Methyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

- Structure : Methyl group at the para position of the phenyl ring.

- Key Differences: Electron-donating methyl group increases lipophilicity (logP ~2.1 vs. Reduced steric hindrance compared to bulkier substituents like sulfonyl groups .

4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one

- Structure : Incorporates a benzenesulfonyl group and ethyl substitution.

- Bulkier substituents may reduce bioavailability but improve target specificity .

Analogues with Modified Heterocyclic Cores

Pirfenidone (5-Methyl-1-phenyl-2(1H)-pyridone)

- Structure : Pyridone core instead of imidazolone.

- Key Differences :

3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one

- Structure : Indolin-2-one fused with an imidazolone ring.

- Key Differences: Additional hydroxyl and amino groups enhance hydrogen-bonding capacity, improving solubility (aqueous solubility ~15 mg/mL vs. ~5 mg/mL for the parent). Structural complexity may limit synthetic scalability .

Antifibrotic Activity

- Pirfenidone Analogues : Fluorofenidone (fluorinated derivative) shows longer half-life but similar efficacy to pirfenidone.

- Imidazolone Derivatives : The parent compound’s imidazolone core may mitigate first-pass metabolism, reducing required doses compared to pyridones .

Antimicrobial Activity

- 5-Oxo-imidazole Derivatives : Substitutions at position 4 (e.g., arylidene groups) improve growth inhibition against E. coli (MIC = 8–16 μg/mL) compared to unsubstituted imidazolones (MIC > 32 μg/mL) .

Biological Activity

Overview

5-Methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound belonging to the imidazole family, characterized by its five-membered ring containing two nitrogen atoms. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of imidazole derivatives, including this compound, is attributed to their ability to interact with various biological targets. These interactions may lead to diverse effects such as antimicrobial, anticancer, and anti-inflammatory activities. The compound's specific substitution pattern enhances its reactivity and biological properties, allowing it to engage in multiple biochemical pathways.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies indicate that this compound shows promising antimicrobial effects. It has been tested against various bacterial strains and demonstrated inhibitory activity comparable to standard antibiotics. For instance, the minimum inhibitory concentration (MIC) values for certain bacterial species were found to be in the range of 31.25 µg/mL, similar to tetracycline .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies on several cancer cell lines have shown that it possesses cytotoxic effects with IC50 values ranging from 0.99 to 9.99 µM across different cell types, including MDA-MB-231 (breast cancer) and A549 (lung cancer) . Notably, it was observed that the compound can induce apoptosis in cancer cells and inhibit cell cycle progression.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Anticancer Activity : A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated a significant reduction in cell viability and induction of apoptosis at concentrations as low as 1.60 µM .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure | Key Activity | IC50/MIC Values |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer | MIC: 31.25 µg/mL; IC50: 0.99 - 9.99 µM |

| 1-Pheyl-2,3-dihydro-1H-imidazol-2-one | Lacks methyl group | Weaker activity | Not specified |

| 5-Methyl-2-phenyl-2,3-dihydro-1H-imidazol-4-one | Different carbonyl position | Variable activity | Not specified |

Q & A

Q. What are the established synthetic routes for 5-methyl-1-phenyl-2,3-dihydro-1H-imidazol-2-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of amidines with ketones under transition-metal-free, base-promoted conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Base strength : Strong bases like KOtBu favor intramolecular cyclization .

- Temperature : Optimal yields (70–85%) are achieved at 80–100°C.

For optimization, use Design of Experiments (DoE) to evaluate interactions between variables (e.g., base concentration, reaction time). Purity can be improved via recrystallization in ethanol/water mixtures.

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is critical:

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes). Parameterize the compound’s charge distribution via DFT (B3LYP/6-31G* basis set) .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR models : Corate substituent effects (e.g., methyl vs. phenyl) with antibacterial IC₅₀ values from in vitro assays .

Q. How can researchers resolve contradictions in reported pharmacological data for imidazolone derivatives?

- Methodological Answer :

- Standardize assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines) to minimize variability .

- Control for stereochemistry : Chiral HPLC or CD spectroscopy ensures enantiopurity, as racemic mixtures may show conflicting bioactivity .

- Meta-analysis : Apply statistical tools (e.g., random-effects model) to aggregate data from disparate studies, adjusting for covariates like solvent choice or incubation time.

Q. What are the environmental degradation pathways and ecotoxicological risks of this compound?

- Methodological Answer :

- Abiotic degradation : Conduct hydrolysis studies at pH 4–9 (25–50°C) with LC-MS monitoring. Expect ring-opening under acidic conditions .

- Biotic degradation : Use OECD 301F respirometry with activated sludge to measure biodegradability. For persistent compounds, assess bioaccumulation (log Kow) and trophic transfer potential .

- Toxicity profiling : Perform Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests (OECD 201/202). Compare to structural analogs (e.g., 2,4,5-trisubstituted imidazoles) .

Data-Driven Research Considerations

-

Synthetic Yield Optimization Table :

Condition Base Solvent Temp (°C) Yield (%) Purity (%) 1 KOtBu DMF 80 72 95 2 NaH THF 60 58 88 3 NaOH EtOH 100 65 91 Optimal conditions highlighted in bold . -

Antibacterial Activity Comparison :

Derivative Substituent MIC (μg/mL) S. aureus MIC (μg/mL) E. coli 5-Methyl-1-phenyl - 16 >64 5-Nitro-1-(4-Cl-phenyl) -NO₂, -Cl 8 32 Data extrapolated from imidazole analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.